
3-Isoquinolinecarboxylic acid, 1,2-dihydro-2-(2-(dimethylamino)ethyl)-1-oxo-4-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Isoquinolinecarboxylic acid, 1,2-dihydro-2-(2-(dimethylamino)ethyl)-1-oxo-4-phenyl- is a complex organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isoquinolinecarboxylic acid, 1,2-dihydro-2-(2-(dimethylamino)ethyl)-1-oxo-4-phenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications to introduce the dimethylaminoethyl and phenyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3-Isoquinolinecarboxylic acid, 1,2-dihydro-2-(2-(dimethylamino)ethyl)-1-oxo-4-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学的研究の応用
3-Isoquinolinecarboxylic acid, 1,2-dihydro-2-(2-(dimethylamino)ethyl)-1-oxo-4-phenyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of 3-Isoquinolinecarboxylic acid, 1,2-dihydro-2-(2-(dimethylamino)ethyl)-1-oxo-4-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 3-Isoquinolinecarboxylic acid, 1,2-dihydro-2,4-dimethyl-1-oxo-
- 3-Isoquinolinecarboxylic acid, 1,2-dihydro-2-methyl-1-oxo-
Uniqueness
Compared to similar compounds, 3-Isoquinolinecarboxylic acid, 1,2-dihydro-2-(2-(dimethylamino)ethyl)-1-oxo-4-phenyl- is unique due to the presence of the dimethylaminoethyl side chain and the phenyl group
特性
CAS番号 |
112392-95-7 |
|---|---|
分子式 |
C20H20N2O3 |
分子量 |
336.4 g/mol |
IUPAC名 |
2-[2-(dimethylamino)ethyl]-1-oxo-4-phenylisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C20H20N2O3/c1-21(2)12-13-22-18(20(24)25)17(14-8-4-3-5-9-14)15-10-6-7-11-16(15)19(22)23/h3-11H,12-13H2,1-2H3,(H,24,25) |
InChIキー |
TVWIGZSGQRTPKW-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCN1C(=C(C2=CC=CC=C2C1=O)C3=CC=CC=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


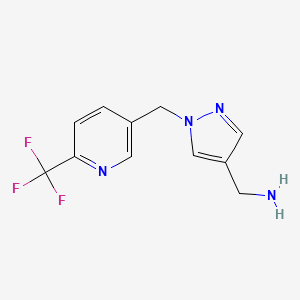
![2-Hydroxy-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12924568.png)
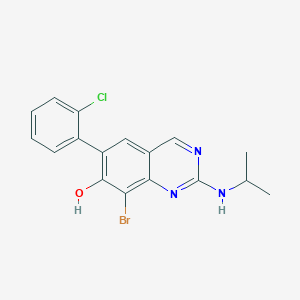
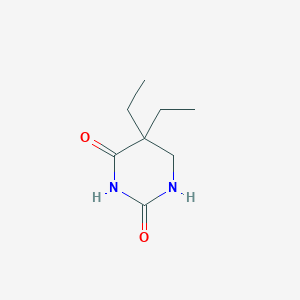
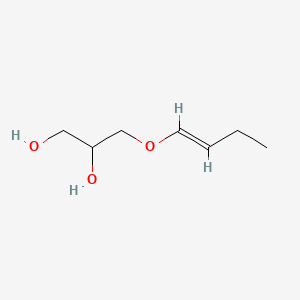
![6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B12924611.png)
![1-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)piperazine dihydrochloride](/img/structure/B12924615.png)

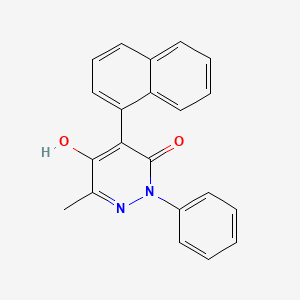
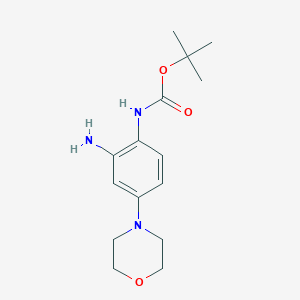
![5,5-Diphenylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione](/img/structure/B12924636.png)
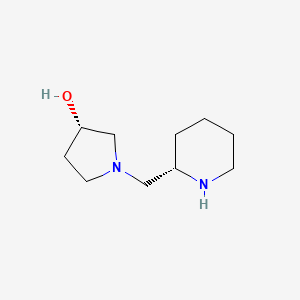
![3-Phenylpyrido[3,4-e][1,2,4]triazine](/img/structure/B12924654.png)

